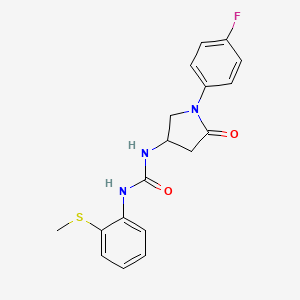
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea" is a urea derivative, which is a class of compounds that have garnered significant interest in medicinal chemistry due to their biological activities. Urea derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. The presence of a fluorophenyl group and a methylthio phenyl group in the molecule suggests potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions .
Synthesis Analysis
The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate. In the context of the provided papers, similar compounds have been synthesized under mild conditions, which could be applicable to the synthesis of the compound . For instance, the synthesis of 1-aryl-3-substituted phenyl ureas was achieved by condensing an amine with substituted phenyl isocyanates . This method could potentially be adapted for the synthesis of "1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents such as fluorophenyl and methylthio phenyl can influence the molecule's conformation and its ability to interact with biological targets. The fluorine atom, being highly electronegative, can affect the electronic distribution in the molecule and potentially enhance interactions with enzymes or receptors . The methylthio group could also contribute to binding through hydrophobic interactions or as a hydrogen bond acceptor .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, depending on their functional groups. The reactivity of the urea moiety itself is relatively low, but the presence of other functional groups in the molecule can lead to a range of chemical transformations. For example, the fluorophenyl group could undergo nucleophilic aromatic substitution reactions, while the methylthio group might be involved in oxidation or alkylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea" would likely include moderate solubility in organic solvents, due to the presence of both polar (urea) and nonpolar (aryl) groups. The compound's melting point, boiling point, and stability would depend on the nature of the substituents and the overall molecular structure. The fluorine atom could increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties . The compound's reactivity and stability under physiological conditions would be important for its potential use as a drug, with the urea linkage being relatively stable and the other functional groups determining the compound's overall reactivity profile .
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism and Compulsive Behavior
One study investigated the role of orexin receptors in compulsive food consumption, using selective antagonists to explore their effects on binge eating in rats. Compounds structurally related to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea, such as GSK1059865, a selective OX1R antagonist, showed potential for treating compulsive eating behaviors by reducing binge eating for highly palatable food without affecting standard food intake. This suggests that antagonism at OX1R could represent a novel pharmacological approach to eating disorders with a compulsive component (Piccoli et al., 2012).
Fluorescent Dyes and Bioconjugation
Another area of research involves the development of fluorescent dyes through chemical modifications of compounds with urea functionalities. A study on the chemistry of Boranils, which could be structurally or functionally similar to the urea derivatives of interest, demonstrated the potential for these compounds in creating fluorescent dyes with high luminescence. These dyes were successfully applied in model labeling experiments, indicating their usefulness in biological labeling and imaging applications (Frath et al., 2012).
PI3 Kinase Inhibition and Cancer Therapy
Stereochemical manipulation and synthesis of active metabolites of potent PI3 kinase inhibitors have been explored, highlighting the significance of precise chemical modifications for enhancing therapeutic efficacy. Such research underscores the potential of compounds with complex urea structures in developing treatments for cancer through targeted inhibition of key signaling pathways (Chen et al., 2010).
Hydrogel Formation and Material Science
Research on low molecular weight salt hydrogelators, including compounds with urea functionalities, has shown that these materials can form hydrogels whose physical properties can be tuned by the identity of the anion. This property is crucial for designing materials with specific rheological and morphological characteristics, applicable in drug delivery systems, tissue engineering, and other biomedical applications (Lloyd & Steed, 2011).
Antimycobacterial Activity
The structural modification of piperidin-4-ones, which may share reactive similarities with the compound of interest, has led to the discovery of compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis. This research indicates the potential of urea derivatives in developing new antimycobacterial agents, offering a promising approach to treating tuberculosis and related infections (Kumar et al., 2008).
Eigenschaften
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-25-16-5-3-2-4-15(16)21-18(24)20-13-10-17(23)22(11-13)14-8-6-12(19)7-9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAXNZORHXXERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine](/img/structure/B2511548.png)
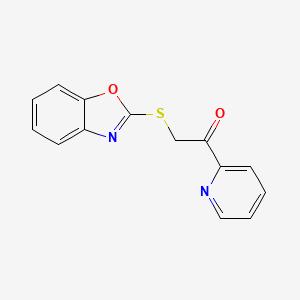
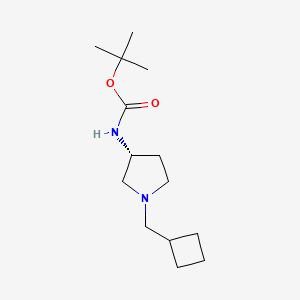
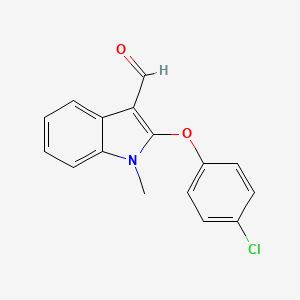
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2511556.png)
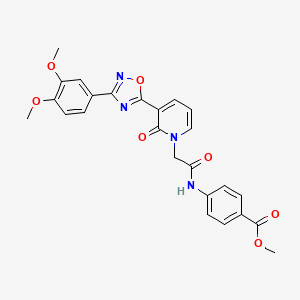
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2511558.png)
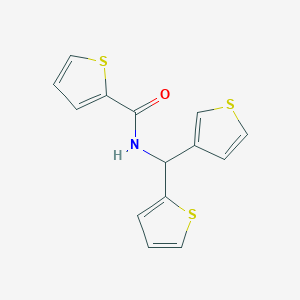

![2-(2-chloro-6-fluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2511565.png)
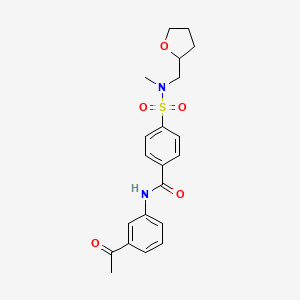
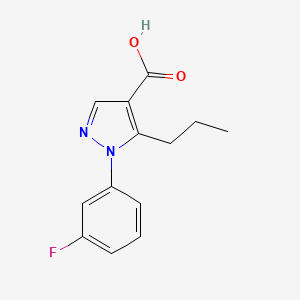
![N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2511569.png)
![(5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2511570.png)